molecular formula C18H29IN2O3S B15344015 {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide CAS No. 388619-31-6

{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide

Cat. No.: B15344015
CAS No.: 388619-31-6
M. Wt: 480.4 g/mol
InChI Key: WAGZNVRMXIGMCY-UHFFFAOYSA-N
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Description

{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide is a complex organic compound that features a combination of benzylamino, tert-butoxycarbonyl, and dimethylsulfanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the dimethylsulfanium iodide moiety through a quaternization reaction with methyl iodide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanium group can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium chloride
  • {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium bromide
  • {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium fluoride

Uniqueness

The uniqueness of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs with different halide ions, the iodide variant may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

388619-31-6

Molecular Formula

C18H29IN2O3S

Molecular Weight

480.4 g/mol

IUPAC Name

[4-(benzylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]-dimethylsulfanium;iodide

InChI

InChI=1S/C18H28N2O3S.HI/c1-18(2,3)23-17(22)20-15(11-12-24(4)5)16(21)19-13-14-9-7-6-8-10-14;/h6-10,15H,11-13H2,1-5H3,(H-,19,20,21,22);1H

InChI Key

WAGZNVRMXIGMCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)NCC1=CC=CC=C1.[I-]

Origin of Product

United States

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